(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-3-carboxamide family, characterized by a fused benzopyran core substituted with imine and carboxamide groups. Key structural features include:
- Benzoxadiazole moiety: A 2,1,3-benzoxadiazol-4-yl group attached via an imine linkage (Z-configuration) at position 2 of the chromene ring.
- Halogenation: Bromine atoms at positions 6 and 8 enhance steric bulk and electronic effects.
- Furan substitution: A furan-2-ylmethyl group on the carboxamide nitrogen, contributing to π-π interactions and solubility modulation.
Properties
IUPAC Name |
2-(2,1,3-benzoxadiazol-4-ylimino)-6,8-dibromo-N-(furan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br2N4O4/c22-12-7-11-8-14(20(28)24-10-13-3-2-6-29-13)21(30-19(11)15(23)9-12)25-16-4-1-5-17-18(16)27-31-26-17/h1-9H,10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFUBNXVDUVKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)N=C3C(=CC4=CC(=CC(=C4O3)Br)Br)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Dibromo Substituents: Bromination of the chromene core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Benzoxadiazole Group: This step involves the formation of an imine linkage between the chromene core and the benzoxadiazole moiety, typically using a condensation reaction with an amine derivative of benzoxadiazole.
Incorporation of the Furan Group: The final step involves the attachment of the furan group through an amide bond formation, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and condensation reactions, as well as automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The dibromo groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the benzoxadiazole group.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with biological macromolecules:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical structural differences and similarities:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s bromine atoms and benzoxadiazole group increase electrophilicity compared to the fluorine and acetyl groups in .
- Heterocyclic Diversity: The benzoxadiazole (target) vs.
- Solubility : The furan-2-ylmethyl group in the target compound may enhance solubility in polar aprotic solvents compared to alkyl/aryl substituents in analogues .
Theoretical and Experimental Property Comparisons
Computational Insights :
- DFT Studies : For chromene derivatives, B3LYP/6-31*G methods predict NMR chemical shifts with high accuracy (e.g., δ 7.2–8.5 ppm for aromatic protons) . The target compound’s bromine atoms would significantly deshield adjacent protons, shifting signals downfield.
- Similarity Metrics : MACCS and ECFP4 fingerprints indicate moderate similarity (Tc ≈ 0.4–0.6) between the target and analogues due to shared chromene-carboxamide scaffolds but divergent substituents .
Experimental Limitations: No empirical data (e.g., solubility, bioactivity) for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and computational modeling.
Implications for Research and Development
- Materials Science : Enhanced thermal stability is anticipated due to bromine’s electron-withdrawing effects, though this requires experimental validation.
- Synthetic Challenges : Bromination at positions 6 and 8 may complicate regioselectivity, necessitating optimized catalysts or directing groups .
Biological Activity
The compound (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide, also known as K220-73841, is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a chromene core along with various substituents that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interaction with biological macromolecules.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is this compound. The presence of bromine and furan groups enhances its reactivity and potential biological interactions.
The proposed mechanism of action for this compound involves:
- DNA Intercalation : The compound can intercalate into DNA, disrupting its function and leading to cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of K220-73841. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These results indicate that the compound exhibits potent antitumor activity, particularly in two-dimensional cell culture assays compared to three-dimensional cultures .
Antimicrobial Activity
The compound has also shown promise in antimicrobial testing. In studies evaluating its activity against Gram-positive and Gram-negative bacteria, K220-73841 displayed notable antibacterial effects:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies
In one case study involving the synthesis and evaluation of related compounds, researchers found that modifications to the furan and benzoxadiazole components significantly influenced biological activity. Compounds with similar structures were tested for their ability to bind DNA and inhibit tumor growth in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
